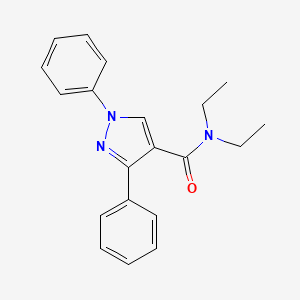
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as JNJ-193, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes and receptors in the human body, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide works by inhibiting specific enzymes and receptors in the human body, including the protein kinase CK2 and the adenosine A2A receptor. These enzymes and receptors play a crucial role in various cellular processes, including cell growth, inflammation, and neurotransmitter release. By inhibiting these targets, N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Furthermore, N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity, making it an ideal tool for studying specific enzymes and receptors. However, its limited solubility and stability may pose challenges in certain experimental settings.
Direcciones Futuras
There are several future directions for the development of N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. Firstly, further preclinical studies are needed to evaluate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Secondly, the optimization of its pharmacokinetic properties may improve its efficacy and safety in clinical settings. Finally, the development of N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide analogs may lead to the discovery of novel compounds with improved therapeutic properties.
In conclusion, N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of specific enzymes and receptors in the human body, leading to its potential therapeutic effects. Further preclinical studies and optimization of its pharmacokinetic properties may lead to the development of a promising therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide involves several steps, including the reaction of 4-chlorophenylhydrazine with 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, followed by the reaction with 1-bromo-3-chloropropane and piperidine-1-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Furthermore, N-(4-Chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-19-16(20-11-12)24-15-6-8-22(9-7-15)17(23)21-14-4-2-13(18)3-5-14/h2-5,10-11,15H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSFHKIEVRDCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2958324.png)




![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2958334.png)



![4-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2958341.png)



